molecular formula C15H17NO3S2 B2690024 5-Oxo-3-(thiophen-2-yl)-5-((2-(thiophen-2-yl)ethyl)amino)pentanoic acid CAS No. 1428367-00-3

5-Oxo-3-(thiophen-2-yl)-5-((2-(thiophen-2-yl)ethyl)amino)pentanoic acid

Cat. No.: B2690024
CAS No.: 1428367-00-3
M. Wt: 323.43
InChI Key: MBRFSDVGYDZIJJ-UHFFFAOYSA-N
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Description

5-Oxo-3-(thiophen-2-yl)-5-((2-(thiophen-2-yl)ethyl)amino)pentanoic acid is an organic compound featuring a pentanoic acid backbone with thiophene rings and an amino group

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic properties.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in research to study biological pathways and interactions.

Industry

    Polymer Science: Can be used in the synthesis of polymers with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-3-(thiophen-2-yl)-5-((2-(thiophen-2-yl)ethyl)amino)pentanoic acid typically involves multi-step organic reactions:

    Formation of the Pentanoic Acid Backbone: Starting with a suitable precursor such as 3-oxopentanoic acid, the backbone is constructed through standard organic synthesis techniques.

    Introduction of Thiophene Rings: Thiophene rings are introduced via electrophilic aromatic substitution reactions, often using thiophene and a suitable electrophile.

    Amino Group Addition: The amino group is added through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated intermediate.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to perform the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The amino group can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenated intermediates and nucleophiles such as amines or thiols are common reagents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

    Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: Can modulate receptor activity, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Oxo-3-(phenyl)-5-((2-(phenyl)ethyl)amino)pentanoic acid: Similar structure but with phenyl rings instead of thiophene.

    5-Oxo-3-(furan-2-yl)-5-((2-(furan-2-yl)ethyl)amino)pentanoic acid: Contains furan rings instead of thiophene.

Uniqueness

    Electronic Properties: The presence of thiophene rings imparts unique electronic properties compared to phenyl or furan analogs.

    Reactivity: Thiophene rings offer different reactivity patterns, making this compound more versatile in certain chemical reactions.

This detailed overview provides a comprehensive understanding of 5-Oxo-3-(thiophen-2-yl)-5-((2-(thiophen-2-yl)ethyl)amino)pentanoic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

5-oxo-3-thiophen-2-yl-5-(2-thiophen-2-ylethylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S2/c17-14(16-6-5-12-3-1-7-20-12)9-11(10-15(18)19)13-4-2-8-21-13/h1-4,7-8,11H,5-6,9-10H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRFSDVGYDZIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNC(=O)CC(CC(=O)O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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